molecular formula C9H10O4 B2410374 5-(Hydroxymethyl)-2-methoxybenzoic acid CAS No. 10286-57-4

5-(Hydroxymethyl)-2-methoxybenzoic acid

Cat. No. B2410374
CAS RN: 10286-57-4
M. Wt: 182.175
InChI Key: CBRWKHMYFZHJPD-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-methoxybenzoic acid (HMBA) is a compound that has been studied extensively in recent years due to its diverse range of applications in scientific research. HMBA is a naturally occurring compound found in many plants, and has been used in various laboratory experiments to study its biochemical and physiological effects. HMBA has a wide range of potential applications, including as a synthetic intermediate in organic synthesis and as a potential therapeutic agent for a variety of diseases.

Scientific Research Applications

Inhibition of Catechol O-methyltransferase (COMT)

5-Hydroxy-3-mercapto-4-methoxybenzoic acid, a closely related compound, has been shown to produce noncompetitive inhibition of COMT. This inhibition could be partially reversed, suggesting its potential as an affinity-labeling reagent for COMT by reacting with an active-site sulfhydryl group (Borchardt & Huber, 1982).

Synthesis of Amisulpride Intermediate

The synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, demonstrates the application in pharmaceutical synthesis. Starting from 4-amino-2-hydroxybenzoic acid, a series of reactions including methylation and ethylation lead to the formation of this intermediate (Wang Yu, 2008).

Antioxidant Activity

Compounds including 3,4-dihydroxy-5-(3-hydroxy-5-methylphenoxy)benzoic acid, derived from the marine-derived fungus Aspergillus carneus, showed significant antioxidant activity, suggesting the potential of similar benzoic acid derivatives in antioxidant applications (Lan-lan Xu et al., 2017).

Improved Mass Spectrometry Performance

2-hydroxy-5 methoxybenzoic acid, when used as an additive to 2,5-dihydroxybenzoic acid, improved ion yields and signal-to-noise ratio in matrix-assisted laser desorption/ionization mass spectrometry, especially for high-mass range analytes. This suggests its use for enhancing mass spectrometry analyses (Karas et al., 1993).

Computational Analysis of Stability and Reactivity

Semi-empirical methods have been used to analyze the stability and reactivity of compounds like 2-formyl-3-(hydroxymethyl)-6-methoxy-5-methylterephthalic acid, indicating the importance of computational chemistry in understanding the properties of benzoic acid derivatives (Arsyad et al., 2021).

Microbial Metabolism and Biotransformation

Research on Beauveria sulfurescens ATCC 7159 showed its ability to biotransform gallic acid into new glucosidated compounds, including 4-(3,4-dihydroxy-6-hydroxymethyl-5-methoxy-tetrahydro-pyran-2-yloxy)-3-hydroxy-5-methoxy-benzoic acid. This demonstrates microbial capabilities in producing novel metabolites of benzoic acid derivatives for further pharmacological investigation (Hsu et al., 2007).

properties

IUPAC Name

5-(hydroxymethyl)-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,10H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRWKHMYFZHJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10286-57-4
Record name 5-(HYDROXYMETHYL)-2-METHOXYBENZOIC ACID
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